molecular formula C39H44N2O6 B054660 7-O-Ethyl fangchinoline CAS No. 118160-59-1

7-O-Ethyl fangchinoline

Cat. No.: B054660
CAS No.: 118160-59-1
M. Wt: 636.8 g/mol
InChI Key: VNBSKOLSTYLJBG-CONSDPRKSA-N
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Preparation Methods

The synthesis of TJN-220 involves the ethylation of fangchinoline. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is derived from tetrandrine, a bisbenzylisoquinoline alkaloid . Industrial production methods would likely involve standard organic synthesis techniques, including purification and crystallization steps to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

TJN-220 undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.

    Reduction: This reaction can modify the molecule’s structure, impacting its biological activity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of TJN-220 with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

TJN-220 exerts its effects by antagonizing the calcitonin gene-related peptide type 1 receptor. This receptor is involved in the regulation of blood pressure and vascular tone. By blocking this receptor, TJN-220 can induce vasodilation and reduce blood pressure. The molecular targets and pathways involved include the inhibition of calcium entry into vascular smooth muscle cells, which leads to relaxation of the blood vessels .

Comparison with Similar Compounds

TJN-220 is unique in its long-lasting antihypertensive effects compared to other antihypertensive drugs like nicardipine and clonidine. While nicardipine and clonidine produce transient reductions in blood pressure, TJN-220’s effects are sustained over a longer period . Similar compounds include:

    Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.

    Clonidine: An alpha-2 adrenergic agonist used to treat high blood pressure and attention deficit hyperactivity disorder.

Properties

CAS No.

118160-59-1

Molecular Formula

C39H44N2O6

Molecular Weight

636.8 g/mol

IUPAC Name

(1S,14S)-21-ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

InChI

InChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1

InChI Key

VNBSKOLSTYLJBG-CONSDPRKSA-N

Isomeric SMILES

CCOC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC

SMILES

CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC

Canonical SMILES

CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC

118160-59-1

Synonyms

7-O-EFC
7-O-ethyl fangchinoline
7-O-ethylfangchinoline
TJN 220
TJN-220

Origin of Product

United States

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